A Comprehensive Technical Guide to the Synthesis of 2,7-Dimethylquinazolin-4(1H)-one from Anthranilic Acid Derivatives
A Comprehensive Technical Guide to the Synthesis of 2,7-Dimethylquinazolin-4(1H)-one from Anthranilic Acid Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Quinazolinone and its derivatives represent a critical class of nitrogen-containing heterocyclic compounds that are foundational in medicinal chemistry and drug development. Their diverse pharmacological activities, including anticancer, anti-inflammatory, anticonvulsant, and antiviral properties, have established them as privileged scaffolds in the design of novel therapeutic agents.[1][2] This technical guide provides an in-depth overview of a robust and widely utilized method for the synthesis of 2,7-dimethylquinazolin-4(1H)-one, starting from the appropriately substituted anthranilic acid. The document details the reaction mechanism, a comprehensive experimental protocol, and the expected analytical data, tailored for researchers in synthetic chemistry and drug discovery.
Introduction to Quinazolinone Synthesis
The synthesis of the quinazolin-4(3H)-one core has been a subject of extensive research since its discovery. A variety of synthetic strategies have been developed, with many starting from readily available anthranilic acid or its derivatives.[3] Key methods include the Niementowski reaction, which involves the condensation of anthranilic acid with amides at high temperatures, and multi-component reactions under microwave irradiation.[4][5]
For the synthesis of 2-methyl substituted quinazolinones, a highly effective and common two-step approach involves the initial reaction of anthranilic acid with acetic anhydride.[1] This reaction forms a crucial benzoxazinone intermediate, which is subsequently treated with an amine source to yield the desired quinazolinone derivative.[3][6] This guide will focus on the application of this reliable method for the synthesis of 2,7-dimethylquinazolin-4(1H)-one, which requires 4-methylanthranilic acid as the starting material.
Synthetic Pathway and Mechanism
The synthesis of 2,7-dimethylquinazolin-4(1H)-one from 4-methylanthranilic acid proceeds via a two-step sequence. The first step is the acylation of the amino group of 4-methylanthranilic acid by acetic anhydride, followed by an intramolecular cyclization and dehydration to form the 2,7-dimethyl-4H-3,1-benzoxazin-4-one intermediate. In the second step, this intermediate undergoes nucleophilic attack by an ammonia source (e.g., ammonium acetate), leading to the opening of the oxazinone ring, followed by a recyclization and elimination of water to form the final stable quinazolinone product.
Caption: Reaction mechanism for the synthesis of 2,7-dimethylquinazolin-4(1H)-one.
Experimental Protocol
This section provides a detailed, two-step experimental procedure for the synthesis of 2,7-dimethylquinazolin-4(1H)-one.
Step 1: Synthesis of 2,7-Dimethyl-4H-3,1-benzoxazin-4-one
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Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methylanthranilic acid (0.05 mol).
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Reagent Addition: To the flask, add acetic anhydride (0.15 mol, ~3 equivalents) slowly while stirring.
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Heating: Heat the reaction mixture to reflux and maintain this temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[6]
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Work-up: After completion, allow the mixture to cool to room temperature. The excess acetic anhydride is removed under reduced pressure using a rotary evaporator.
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Isolation: The resulting solid residue is triturated with petroleum ether, filtered, and washed to yield the crude 2,7-dimethyl-4H-3,1-benzoxazin-4-one intermediate. The product can be used in the next step without further purification.
Step 2: Synthesis of 2,7-Dimethylquinazolin-4(1H)-one
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Reaction Setup: To the crude 2,7-dimethyl-4H-3,1-benzoxazin-4-one (0.05 mol) in a 250 mL round-bottom flask, add glacial acetic acid.
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Reagent Addition: Add ammonium acetate (0.1 mol, ~2 equivalents) to the mixture.
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Heating: Heat the mixture to reflux for 4-5 hours with constant stirring. Monitor the reaction by TLC.
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Isolation: After cooling, pour the reaction mixture into crushed ice with stirring.[1]
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Purification: The precipitated solid is collected by filtration, washed thoroughly with water, and dried. The crude product can be recrystallized from ethanol to afford pure 2,7-dimethylquinazolin-4(1H)-one.
Caption: Experimental workflow for the synthesis of 2,7-dimethylquinazolin-4(1H)-one.
Data Presentation
The following tables summarize the quantitative data for the synthesis.
Table 1: Reaction Parameters
| Parameter | Step 1 (Benzoxazinone Formation) | Step 2 (Quinazolinone Formation) |
| Starting Material | 4-Methylanthranilic Acid | 2,7-Dimethyl-4H-3,1-benzoxazin-4-one |
| Key Reagents | Acetic Anhydride | Ammonium Acetate, Glacial Acetic Acid |
| Molar Ratio | 1 : 3 (Substrate : Ac₂O) | 1 : 2 (Intermediate : NH₄OAc) |
| Temperature | Reflux | Reflux |
| Reaction Time | 2 - 3 hours | 4 - 5 hours |
| Typical Yield | > 90% (Crude) | 75 - 85% (After Recrystallization) |
Table 2: Characterization Data for 2,7-Dimethylquinazolin-4(1H)-one (Note: Data are predictive based on analogous structures like 2-methylquinazolin-4-one and general spectroscopic principles. Actual experimental data should be acquired for confirmation.)
| Analysis | Expected Result |
| Appearance | White to off-white crystalline solid |
| Melting Point (°C) | ~235 - 240 |
| ¹H NMR (DMSO-d₆, δ ppm) | ~12.1 (s, 1H, NH), ~7.9 (d, 1H, Ar-H), ~7.5 (d, 1H, Ar-H), ~7.2 (s, 1H, Ar-H), ~2.4 (s, 3H, Ar-CH₃), ~2.3 (s, 3H, C₂-CH₃) |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~162.5 (C=O), ~155.0 (C₂), ~148.0 (C₈ₐ), ~140.0 (C₇), ~134.0 (C₆), ~126.0 (C₅), ~125.5 (C₄ₐ), ~118.0 (C₈), ~21.5 (Ar-CH₃), ~21.0 (C₂-CH₃) |
| Mass Spec (ESI-MS) | m/z: 175.08 [M+H]⁺ for C₁₀H₁₀N₂O |
Relevance in Drug Discovery & Signaling Pathways
Quinazolinone derivatives are of significant interest to drug development professionals due to their ability to interact with various biological targets. They are known to inhibit key enzymes in signaling pathways implicated in diseases like cancer. For instance, several quinazolinone-based molecules have been developed as inhibitors of tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[7] Others function as dual inhibitors of Phosphoinositide 3-kinase (PI3K) and Histone Deacetylase (HDAC), critical nodes in cell growth and survival pathways.[8]
Caption: Simplified PI3K/Akt signaling pathway, a common target for quinazolinone inhibitors.
References
- 1. tandfonline.com [tandfonline.com]
- 2. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 3. researchgate.net [researchgate.net]
- 4. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. generis-publishing.com [generis-publishing.com]
- 6. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
